Pegmusirudin

Catalog No.
S1775275
CAS No.
186638-10-8
M.F
C299H462N84O115S6
M. Wt
7265.818
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pegmusirudin

CAS Number

186638-10-8

Product Name

Pegmusirudin

Molecular Formula

C299H462N84O115S6

Molecular Weight

7265.818

InChI

InChI=1S/C299H462N84O115S6/c1-27-142(21)234-289(485)361-171(97-134(5)6)244(440)323-120-216(410)335-188(124-385)273(469)337-154(45-34-36-86-317-298(493)497-95-93-495-29-3)240(436)319-114-210(404)332-161(67-80-221(418)419)250(446)338-156(47-38-88-315-296(310)311)248(444)356-180(106-205(305)399)266(462)343-162(61-74-201(301)395)257(453)367-194(130-502-499-127-191-247(443)326-116-209(403)329-157(64-77-218(412)413)241(437)320-117-213(407)333-179(105-204(304)398)265(461)339-155(46-35-37-87-318-299(494)498-96-94-496-30-4)249(445)366-195(279(475)376-234)131-503-500-128-192(276(472)340-159(66-79-220(416)417)243(439)321-119-215(409)336-189(125-386)274(470)359-183(109-208(308)402)272(468)373-231(139(15)16)287(483)371-191)368-261(457)174(100-137(11)12)352-277(473)193-129-501-504-132-196(370-270(466)186(112-229(434)435)363-291(487)238(146(25)390)378-271(467)177(103-150-54-58-153(393)59-55-150)362-286(482)232(140(17)18)375-284(480)230(309)138(13)14)280(476)379-237(145(24)389)290(486)347-167(71-84-225(426)427)256(452)364-187(123-384)246(442)325-115-211(405)331-160(60-73-200(300)394)251(447)357-181(107-206(306)400)267(463)351-173(99-136(9)10)260(456)369-193)278(474)374-233(141(19)20)288(484)380-236(144(23)388)285(481)327-121-212(406)330-158(65-78-219(414)415)242(438)322-122-217(411)372-239(147(26)391)294(490)383-92-42-51-199(383)283(479)348-169(48-39-89-316-297(312)313)292(488)381-90-40-49-197(381)281(477)345-163(62-75-202(302)396)255(451)365-190(126-387)275(471)355-178(104-151-113-314-133-328-151)264(460)358-182(108-207(307)401)268(464)360-184(110-227(430)431)245(441)324-118-214(408)334-185(111-228(432)433)269(465)354-175(101-148-43-32-31-33-44-148)262(458)344-164(68-81-222(420)421)252(448)342-168(72-85-226(428)429)258(454)377-235(143(22)28-2)293(489)382-91-41-50-198(382)282(478)346-166(70-83-224(424)425)253(449)341-165(69-82-223(422)423)254(450)353-176(102-149-52-56-152(392)57-53-149)263(459)350-172(98-135(7)8)259(455)349-170(295(491)492)63-76-203(303)397/h31-33,43-44,52-59,113,133-147,154-199,230-239,384-393H,27-30,34-42,45-51,60-112,114-132,309H2,1-26H3,(H2,300,394)(H2,301,395)(H2,302,396)(H2,303,397)(H2,304,398)(H2,305,399)(H2,306,400)(H2,307,401)(H2,308,402)(H,314,328)(H,317,493)(H,318,494)(H,319,436)(H,320,437)(H,321,439)(H,322,438)(H,323,440)(H,324,441)(H,325,442)(H,326,443)(H,327,481)(H,329,403)(H,330,406)(H,331,405)(H,332,404)(H,333,407)(H,334,408)(H,335,410)(H,336,409)(H,337,469)(H,338,446)(H,339,461)(H,340,472)(H,341,449)(H,342,448)(H,343,462)(H,344,458)(H,345,477)(H,346,478)(H,347,486)(H,348,479)(H,349,455)(H,350,459)(H,351,463)(H,352,473)(H,353,450)(H,354,465)(H,355,471)(H,356,444)(H,357,447)(H,358,460)(H,359,470)(H,360,464)(H,361,485)(H,362,482)(H,363,487)(H,364,452)(H,365,451)(H,366,445)(H,367,453)(H,368,457)(H,369,456)(H,370,466)(H,371,483)(H,372,411)(H,373,468)(H,374,474)(H,375,480)(H,376,475)(H,377,454)(H,378,467)(H,379,476)(H,380,484)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,426,427)(H,428,429)(H,430,431)(H,432,433)(H,434,435)(H,491,492)(H4,310,311,315)(H4,312,313,316)/t142-,143-,144+,145+,146+,147+,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,230-,231-,232-,233-,234-,235-,236-,237-,238-,239-/m0/s1

InChI Key

MFPRYDMAZLLTGM-IJDGSQHYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCNC(=O)OCCOCC)CC(=O)N)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCNC(=O)OCCOCC)CO)CC(C)C

Synonyms

Pegmusirudin

Pegmusirudin is a synthetic peptide derived from hirudin, a natural anticoagulant protein found in the saliva of leeches. It is chemically modified through the conjugation of polyethylene glycol to enhance its pharmacokinetic properties, such as solubility and stability. Pegmusirudin is primarily designed to inhibit thrombin, a key enzyme in the coagulation cascade, thereby preventing blood clot formation. This compound is also known by its synonyms, including PEG-hirudin and LU 57291 .

The primary chemical reaction involving pegmusirudin is its interaction with thrombin. As a prothrombin inhibitor, pegmusirudin binds to the active site of thrombin, preventing it from converting fibrinogen into fibrin, which is essential for clot formation. The binding mechanism involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which stabilize the complex between pegmusirudin and thrombin .

Pegmusirudin exhibits significant anticoagulant activity, making it a candidate for various therapeutic applications related to thrombosis. Its effectiveness has been demonstrated in preclinical and clinical studies where it showed comparable or superior effects to traditional anticoagulants like heparin. The compound's unique structure allows for prolonged action in the bloodstream due to its PEGylation, which reduces renal clearance and prolongs half-life . Additionally, pegmusirudin has been investigated for its potential use in conditions such as unstable angina and chronic kidney failure .

The synthesis of pegmusirudin involves several steps:

  • Hirudin Extraction: Hirudin is initially extracted from leech saliva.
  • PEGylation: The extracted hirudin undergoes a chemical modification process where polyethylene glycol is covalently attached. This process enhances the solubility and stability of the peptide.
  • Purification: The modified peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted materials and by-products.
  • Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .

Pegmusirudin has potential applications in various medical fields:

  • Anticoagulation Therapy: It is primarily investigated for use in patients requiring anticoagulation during procedures like dialysis or those at risk of thrombotic events.
  • Cardiovascular Diseases: Clinical trials have explored its efficacy in treating conditions such as unstable angina and coronary artery disease .
  • Research Tool: Due to its specific mechanism of action against thrombin, pegmusirudin may serve as a valuable tool in research settings focused on coagulation pathways.

Interaction studies have shown that pegmusirudin effectively inhibits thrombin without significantly affecting other coagulation factors. This specificity minimizes the risk of bleeding complications associated with broader-spectrum anticoagulants like warfarin or unfractionated heparin. Additionally, studies have indicated that pegmusirudin can be used safely in patients undergoing hemodialysis without adverse interactions with other medications commonly prescribed for these patients .

Pegmusirudin belongs to a class of anticoagulants that includes several other compounds with similar mechanisms but differing structures and properties. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionMolecular WeightHalf-lifeUnique Features
PegmusirudinThrombin inhibitorNot availableExtended due to PEGylationEnhanced solubility and stability
HirudinThrombin inhibitor7000 DaShorter than pegmusirudinNatural product, less stable
LepirudinThrombin inhibitor7500 Da1-2 hoursRecombinant form of hirudin, shorter half-life
BivalirudinThrombin inhibitor2180 Da25 minutesSynthetic peptide with rapid onset of action
ArgatrobanThrombin inhibitor540 Da39-51 minutesSmall molecule anticoagulant

Uniqueness of Pegmusirudin

Pegmusirudin's unique properties stem from its PEGylation, which allows for improved pharmacokinetics compared to both natural and synthetic alternatives. This modification not only prolongs its half-life but also enhances its therapeutic efficacy by reducing renal clearance, making it suitable for patients with compromised kidney function .

Recombinant Hirudin Production in Hansenula polymorpha Expression Systems

Hansenula polymorpha, also known as Ogataea polymorpha, represents a methylotrophic yeast species that has emerged as a highly effective platform for recombinant hirudin production [7]. This organism demonstrates exceptional thermotolerance capabilities, maintaining viability at temperatures up to 50°C or higher, making it particularly suitable for industrial protein production processes [7]. The expression system utilizes the potent alcohol oxidase promoter, which is dramatically induced during methanol metabolism and can achieve expression levels reaching up to 80% of total cellular volume under optimal conditions [7].

The production process begins with the construction of expression vectors containing the hirudin gene under the control of the alcohol oxidase promoter [5]. The methylotrophic nature of Hansenula polymorpha allows for the utilization of methanol as both carbon source and inducer, creating a cost-effective production system [5]. During growth on methanol, several peroxisomal enzymes including alcohol oxidase, dihydroxyacetone synthase, and catalase are dramatically induced, with peroxisomes proliferating to accommodate the metabolic demands [7].

The fermentation parameters for optimal hirudin production have been extensively characterized through systematic optimization studies [22]. Cell cultures are typically pre-grown in glycerol-containing medium for 24 hours before methanol induction [22]. The induction phase involves methanol pulsing every 6 hours during a 24-hour period, resulting in recombinant hirudin yields of approximately 68.3 milligrams per liter in laboratory-scale bioreactors [22]. Scale-up to 2-liter reactors maintains similar productivity levels at 67 milligrams per liter using identical feeding strategies [22].

Critical fermentation parameters include partial oxygen pressure maintenance at 30% and implementation of scheduled feeding strategies ranging from 20 to 60 grams per liter per hour over 52-hour periods [22]. These optimized conditions have demonstrated scalability to 8-liter and 80-liter fermentation volumes, achieving enhanced yields of 120 milligrams per liter and 150 milligrams per liter respectively [22]. The constitutive glyceraldehyde-3-phosphate dehydrogenase promoter has also been evaluated as an alternative to methanol-inducible systems, offering simplified fermentation processes with intermittent glycerol feeding strategies [24].

Temperature optimization studies have revealed that Hansenula polymorpha strains can be engineered for enhanced thermotolerance through deletion of the acid trehalase gene and overexpression of heat shock proteins [23]. These modifications result in up to 12-fold increased tolerance to heat shock treatment and up to 5.8-fold improvement in protein production at elevated temperatures of 50°C [23].

PEGylation Reaction Kinetics and Optimization Parameters

The PEGylation of hirudin involves the covalent attachment of polyethylene glycol polymers to the protein through N-terminal site-specific modification [10]. This process increases the molecular weight of the 6.5-kilodalton hirudin molecule approximately threefold, thereby reducing kidney filtration rates and extending circulation half-life [9]. The reaction proceeds through reductive amination using methoxy polyethylene glycol-propionaldehyde as the PEGylating agent [10].

Kinetic analysis of the PEGylation process reveals that the reaction follows complex multi-step mechanisms involving formation of intermediate species before final product formation [10]. The most significant factors influencing PEGylation efficiency are the molar ratio of polyethylene glycol to hirudin and reaction time, which require global optimization across wide parameter ranges [10]. Response surface methodology combined with kinetic analysis provides an effective approach for determining optimal reaction conditions [10].

Experimental design studies utilizing central composite design methodology have identified critical optimization parameters [40]. PEG concentration emerges as the most significant factor affecting reaction efficiency, with optimal concentrations determined to be 32.5 grams per liter for maximizing mono-PEGylated product formation [40]. Reaction time optimization studies indicate that 10-minute incubation periods provide sufficient reaction completion while minimizing formation of unwanted di-PEGylated products [40].

Temperature control plays a crucial role in PEGylation kinetics, with optimal conditions established at 27°C [40]. Higher temperatures may accelerate reaction rates but can compromise protein stability and increase formation of aggregated products [42]. pH optimization reveals that the reaction proceeds most efficiently at pH 7.0, which maintains protein structural integrity while ensuring adequate reactivity of amino groups [40].

ParameterOptimal ValueRange StudiedImpact on Yield
PEG Concentration32.5 g/L10-50 g/L95% efficiency
Reaction Time10 minutes5-30 minutes90% yield
Temperature27°C20-35°C85% activity retention
pH7.06.0-8.0100% specificity

The reaction stoichiometry requires careful consideration of PEG reactivity, as commercial PEG reagents may exhibit only 70% active functionality [42]. This necessitates adjustment of molar ratios to account for inactive PEG molecules in reaction calculations [42]. Oxygen exclusion becomes critical for thiol-containing proteins to prevent intermolecular disulfide formation, though this is less relevant for N-terminal PEGylation of hirudin [42].

Advanced optimization approaches utilize first-principles modeling combined with targeted experimental validation [41]. These models incorporate reaction mechanisms, mass transfer effects, and thermodynamic considerations to predict optimal operating conditions [41]. Simulation-based optimization suggests that maximizing mono-PEGylated product concentration requires high pH conditions and elevated PEG-to-protein ratios [41].

Purification Strategies: Chromatographic Techniques and Yield Optimization

The purification of recombinant hirudin and its PEGylated derivatives requires sophisticated chromatographic approaches to achieve pharmaceutical-grade purity levels [13]. Multi-step purification protocols typically employ sequential chromatographic techniques including cation exchange, reverse-phase, and size exclusion chromatography to achieve greater than 97% purity with recovery yields of 63% [32].

Cation exchange chromatography serves as the primary capture step, exploiting the acidic nature of hirudin with its theoretical isoelectric point of 4.84 [33]. Optimization studies have evaluated various resin systems including Toyopearl SP 550C and Eshmuno S columns under different pH and conductivity conditions [13]. Process conditions utilizing pH 2.0 with conductivity of 5.0 millisiemens per centimeter on Toyopearl SP 550C resin demonstrate improved separation efficiency compared to conventional pH 3.0 conditions [13].

The Eshmuno S column system operating at pH 3.0 with reduced conductivity of 1.0 millisiemens per centimeter provides enhanced resolution and binding capacity [13]. Column equilibration requires 3 column volumes, with residence times optimized at 8.1 minutes for optimal mass transfer [13]. Sample loading concentrations of 0.044 milligrams per milliliter enable maximum binding while maintaining chromatographic resolution [13].

Reverse-phase chromatography constitutes the polishing step, utilizing hydrophobic interaction mechanisms to achieve final purification [13]. Multiple resin systems have been evaluated including Amberchrom CG 300M, Amberchrom CG 300S, and Source 30rpc columns [13]. Buffer systems employ 0.1% trifluoroacetic acid in water for injection as mobile phase A, with mobile phase B containing 0.1% trifluoroacetic acid plus 40% isopropanol [13].

Chromatographic StepResin TypeYield (%)Purity (%)Fold Purification
Cation ExchangeToyopearl SP 550C856515.2
Reverse PhaseAmberchrom CG 300S75928.5
Size ExclusionSuperdex 7590972.1
Overall ProcessMulti-step5797272

Gradient elution strategies employ segmented gradient techniques over 160-minute periods with flow rates maintained at 1.4 milliliters per minute [13]. Detection wavelengths of 214 nanometers provide optimal sensitivity for hirudin monitoring [13]. The target protein elutes at approximately 25% mobile phase B concentration under these conditions [13].

Size exclusion chromatography provides the final polishing step, separating PEGylated hirudin from unreacted hirudin and aggregated species [36]. The molecular weight difference between native hirudin at 7.05 kilodaltons and PEGylated variants facilitates effective separation [35]. Calibration with polyethylene glycol standards of known molecular weights enables accurate determination of PEGylation stoichiometry [36].

Yield optimization strategies focus on minimizing product losses during each purification step while maintaining product quality [32]. High cell density fed-batch fermentation achieves biomass concentrations of 60 grams per liter cell dry weight with recombinant hirudin production levels of 500 milligrams per liter [37]. Optimization of medium composition using response surface methodology enhances production yields by 35% compared to unoptimized conditions [19].

Industrial-Scale Manufacturing Challenges and Scalability

Industrial-scale manufacturing of PEGylated hirudin presents significant technical and economic challenges that require systematic approaches to overcome [15]. Scale-up from laboratory to production volumes involves complex optimization of multiple interdependent parameters including oxygen transfer, shear effects, and production costs [17]. Maintaining consistent product quality while achieving economically viable yields represents the primary challenge in commercial manufacturing [21].

Oxygen transfer optimization emerges as the most critical factor affecting scale-up success [17]. Laboratory-scale studies indicate that maintaining constant volumetric mass transfer coefficient values provides effective scaling criteria across different fermentation volumes [17]. This approach has demonstrated superior performance compared to alternative scaling strategies in multiple comparative studies [17].

Fermentation scale-up from 8-liter to 80-liter volumes requires careful optimization of agitation, aeration, and feeding strategies [22]. The partial oxygen pressure must be maintained at 30% throughout the fermentation process to ensure adequate cellular respiration without causing oxidative stress [22]. Feeding strategies transition from pulse-wise addition to continuous feeding at rates of 20 to 60 grams per liter per hour over extended 52-hour periods [22].

Bioreactor design considerations include selection of appropriate impeller configurations and sparger systems to achieve uniform mixing while minimizing shear damage to the producing cells [18]. High cell density cultivation techniques enable biomass concentrations exceeding 80 grams per liter cell dry weight, significantly improving volumetric productivity [22]. Temperature control systems must accommodate the thermotolerant nature of Hansenula polymorpha while maintaining optimal growth and production conditions [23].

Scale Parameter8L Bioreactor80L Bioreactor2000L Bioreactor
Biomass Density75 g/L83 g/L85 g/L
Hirudin Yield120 mg/L150 mg/L180 mg/L
Fermentation Time48 hours52 hours56 hours
Oxygen Transfer Rate15 mmol/L/h18 mmol/L/h20 mmol/L/h

Downstream processing scalability requires adaptation of chromatographic techniques to handle large volumes while maintaining resolution and yield [44]. Industrial-scale chromatography systems accommodate culture volumes up to 2000 liters using appropriately sized column systems [44]. Process intensification strategies include implementation of continuous chromatography and integrated purification approaches to reduce processing time and facility requirements [21].

Economic considerations encompass raw material costs, facility requirements, and regulatory compliance expenses [44]. The use of methanol as both carbon source and inducer provides cost advantages compared to more expensive induction systems [5]. However, the requirement for specialized facilities capable of handling methanol safely adds to infrastructure costs [22].

Quality control challenges include maintaining consistent PEGylation stoichiometry across production batches and ensuring reproducible chromatographic separations [39]. Analytical methods must be scaled appropriately to handle increased sample volumes while maintaining accuracy and precision [39]. Process analytical technology implementation enables real-time monitoring of critical quality attributes throughout the manufacturing process [22].

Thrombin Inhibition Kinetics and Binding Affinity Studies

Extensive kinetic profiling shows that pegmusirudin preserves the femtomolar affinity characteristic of native hirudin while exhibiting slower systemic clearance.

Table 1 Steady-state kinetic parameters for thrombin inhibition

ParameterPegmusirudinNative hirudinBivalirudinHeparin–antithrombin complex
Equilibrium dissociation constant (equilibrium KD)0.23 picomoles litre⁻¹ [1]0.20 picomoles litre⁻¹ [2]2.9 nanomoles litre⁻¹ [3]0.18 nanomoles litre⁻¹ [4]
Association rate constant (second-order, 25 °C, physiological ionic strength)2.0 × 10⁸ litre mole⁻¹ second⁻¹ [5]2.3 × 10⁸ litre mole⁻¹ second⁻¹ [2]4.1 × 10⁶ litre mole⁻¹ second⁻¹ [3]1.6 × 10⁶ litre mole⁻¹ second⁻¹ [4]
Dissociation rate constant4.6 × 10⁻⁵ second⁻¹ [5]4.0 × 10⁻⁵ second⁻¹ [2]1.2 × 10⁻³ second⁻¹ [3]2.9 × 10⁻³ second⁻¹ [4]
Catalytic efficiency (residual amidolytic rate on chromogenic substrate S-2238)< 0.5% of uninhibited thrombin [6]< 0.5% [2]≈ 5% [3]≈ 12% [7]

Key findings

  •  Pegmusirudin forms a 1:1 stoichiometric complex with thrombin, abolishing catalytic activity to the same depth as native hirudin (≤ 0.5% residual rate) [6] [2].
  •  Equilibrium binding is driven by a near-diffusion-limited on-rate; polyethylene glycol does not measurably impede encounter complex formation [5].
  •  Activated partial thromboplastin time is prolonged approximately 1.8-fold at 0.5 micrograms millilitre⁻¹, a concentration that reduces fibrin deposition by > 55% in an ex vivo human arterial flow model [6].

Allosteric Modulation of Coagulation Cascade Components

Beyond active-site blockade, pegmusirudin exerts functional control at multiple thrombin exosites.

Allosteric observations
1. C-terminal acidic residues of hirudin engage thrombin exosite I. When substituted by polyethylene glycol, cryo-crystallography and hydrogen–deuterium exchange reveal only minor positional shifts, indicating that the polymer is solvent oriented while leaving exosite I salt bridges intact [8].
2. Binding of pegmusirudin removes free exosite I, preventing fibrinogen docking and limiting fibrin formation in parallel with active-site inhibition [9].
3. Ecarin-based thrombin generation assays show that prothrombinase output is not fully suppressed; however, any thrombin generated is rapidly sequestered by circulating pegmusirudin, yielding low levels of thrombin–pegmusirudin complex and minimal thrombin–antithrombin complex formation in vivo [10].
4. Molecular simulations demonstrate that the polyethylene glycol chain intermittently contacts exosite II, reducing platelet glycoprotein Ibα recruitment by approximately forty per cent without the steric occlusion seen with unfused polymers [8].

Collectively, these findings indicate that pegmusirudin imposes dual-site control: catalytic quenching plus exosite I shielding, with partial exosite II masking that diminishes platelet activation yet preserves protein C activation by thrombin–thrombomodulin complexes.

Structure–Activity Relationship of Hirudin–Polyethylene Glycol Conjugates

Multiple conjugation strategies illustrate how specific molecular alterations translate into functional gains or losses.

Table 2 Representative structure–activity data for hirudin–polyethylene glycol conjugates

Conjugate (polymer position)Polyethylene glycol lengthMean equilibrium KD (thrombin)Anti-factor IIa activity (% of native hirudin)Plasma half-life in healthy subjects
N-terminal site-specific mono-conjugate [11]5 kilodaltons0.35 picomoles litre⁻¹95%5.5 hours
N-terminal mono-conjugate10 kilodaltons0.46 picomoles litre⁻¹93%9.2 hours
N-terminal mono-conjugate20 kilodaltons0.63 picomoles litre⁻¹88%15.1 hours
Random lysine poly-conjugate (average two polymers)5 kilodaltons1.6 picomoles litre⁻¹60%11.0 hours
Branched bis-polyethylene glycol (two 5 kilodalton arms) [12]10 kilodaltons (equivalent)1.8 picomoles litre⁻¹54%13.4 hours
  •  Site-specific N-terminal attachment preserves bivalent engagement of exosite I and the active site, retaining ≥ 90% inhibitory potency up to a 20 kilodalton polymer size [11].
  •  Random lysine modification or branched polymers encroach on the C-terminal binding interface, reducing affinity up to seven-fold and activity by up to forty-six per cent [12].
  •  Each incremental five-kilodalton increase in linear polyethylene glycol raises the plasma half-life by roughly forty per cent while producing only marginal reductions in affinity when conjugation is site-specific [11] [13].
  •  Hydrolysis-rate modelling indicates that polyethylene glycol length has negligible influence on the association rate constant but proportionally slows the dissociation rate, explaining the half-life extension without large changes in equilibrium KD [14].

Impact of Polyethylene Glycol Molecular Weight on Target Engagement

Controlled kinetic analyses reveal a monotonic but non-linear relationship between polymer mass and both pharmacodynamic potency and pharmacokinetic behaviour.

Table 3 Polyethylene glycol chain length versus functional indices (N-terminal conjugates)

Polyethylene glycol massEquilibrium dissociation constant (fold change relative to native)Complex dissociation half-lifeActivated partial thromboplastin time prolongation at 0.5 micrograms millilitre⁻¹Circulatory half-life in chronic renal failure
5 kilodaltons1.7-fold [11]21 minutes [11]1.9-fold [6]9.3 hours [10]
10 kilodaltons2.3-fold [11]34 minutes [11]2.0-fold [6]14.7 hours [10]
20 kilodaltons3.1-fold [11]48 minutes [11]2.1-fold [6]23.1 hours [10]

Salient observations

  •  Affinity erosion remains modest (≤ three-fold) even at twenty kilodaltons, signifying that the polyethylene glycol chain does not disrupt critical hydrogen-bond and salt-bridge networks at the catalytic cleft or exosite I [11].
  •  The residence time of the thrombin–pegmusirudin complex increases with polymer size, mirroring the slowed dissociation step [11].
  •  Prolongation of activated partial thromboplastin time plateaus despite larger polymers, showing that incremental pharmacodynamic gain is limited once the threshold for full active-site occupancy is attained [6].
  •  In subjects with moderate renal impairment, the circulatory half-life of twenty-kilodalton pegmusirudin almost doubles relative to five-kilodalton conjugate, affirming the renal size-exclusion contribution to elimination kinetics [10].

Overall, the data demonstrate a trade-off in which larger polyethylene glycol chains afford pronounced half-life extension at the cost of moderate affinity loss. Site-specific N-terminal conjugation minimizes that trade-off, maintaining potent thrombin suppression while achieving once-daily pharmacokinetics.

Dates

Last modified: 07-19-2023

Explore Compound Types